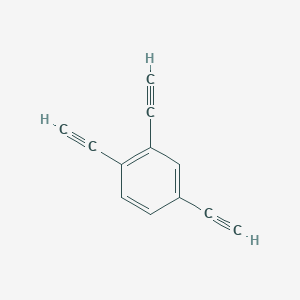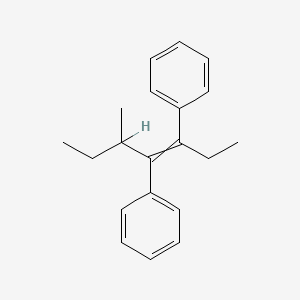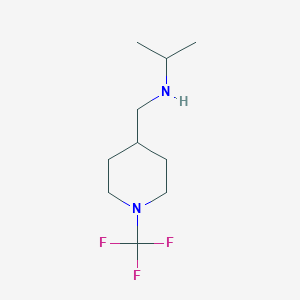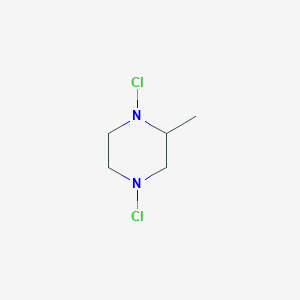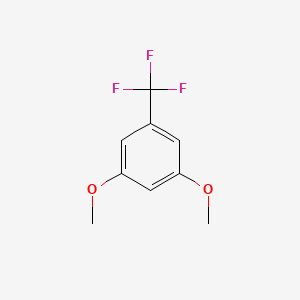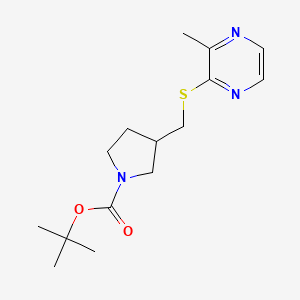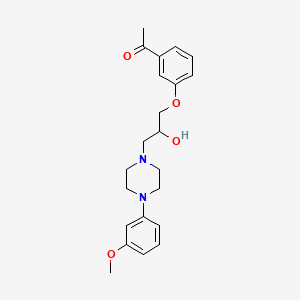
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is a complex organic compound with a molecular formula of C22H28N2O4 and a molecular weight of 384.469 g/mol This compound is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction forms an intermediate product, which is then subjected to reductive desulfurization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine ring and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the presence of a methoxyphenyl group.
(m-Methoxyphenyl)acetonitrile: Shares the methoxyphenyl moiety.
Uniqueness
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is unique due to the combination of its acetophenone, piperazine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63716-00-7 |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-5-3-8-22(13-18)28-16-20(26)15-23-9-11-24(12-10-23)19-6-4-7-21(14-19)27-2/h3-8,13-14,20,26H,9-12,15-16H2,1-2H3 |
InChI-Schlüssel |
MGYKILFGZRQEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


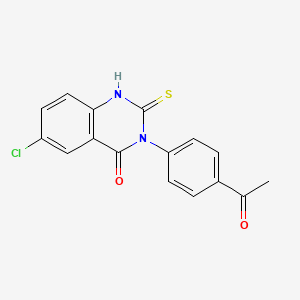
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
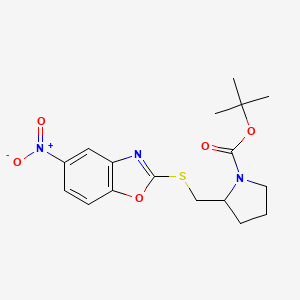
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
